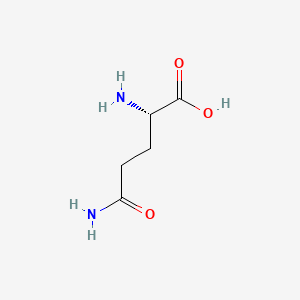

DL-Glutamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

One gram dissolves in 20.8 mL water at 30 °C, in 38.5 mL at 18 °C, in 56.7 mL at 0 °C

Practically insoluble in methanol (3.5 mg/100 mL at 25 °C), ethanol (0.46 mg/100 mL at 23 °C), ether, benzene, acetone, ethyl acetate, chloroform

41.3 mg/mL

Soluble in water and ether

Insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

DL-Glutamine is a strictly 1:1 racemic mixture of the D- and L-enantiomers of the amino acid glutamine. While the pure L-enantiomer is a ubiquitous, bulk-procured commodity for mammalian cell culture and dietary supplementation, DL-Glutamine is procured specifically for its defined stereochemical duality and distinct solid-state properties. The formation of a racemic crystal lattice alters its thermodynamic profile, resulting in lower aqueous solubility compared to the pure enantiomers . Industrially and analytically, this racemate serves as a critical precursor for the biocatalytic synthesis of the rare D-Glutamine enantiomer, a reference standard for chiral chromatography, and a substrate for evaluating the stereospecificity of novel amidases and aminopeptidases [1].

Substituting pure L-Glutamine for DL-Glutamine fundamentally compromises any application requiring enantiomeric contrast. In analytical workflows, pure L-Glutamine yields a single chromatographic peak, making it impossible to calculate separation factors, validate chiral stationary phases, or confirm the absence of racemization in biological samples [1]. Conversely, substituting DL-Glutamine into standard mammalian cell culture media as a generic nitrogen source is highly inefficient; because mammalian enzymes are strictly stereospecific for the L-isomer, the D-enantiomer remains unmetabolized [2]. This effectively halves the bioavailable glutamine concentration while unnecessarily increasing the osmolarity of the culture medium, dictating that the racemate must only be procured when the presence of the D-isomer is explicitly required.

References

- [1] Konya, Y., et al. (2015). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering, 121(1), 114-118.

- [2] Seth, A., et al. (2004). L-Glutamine ameliorates acetaldehyde-induced increase in paracellular permeability in Caco-2 cell monolayer. American Journal of Physiology-Gastrointestinal and Liver Physiology, 287(3), G510-G517.

Aqueous Solubility and Formulation Limits

The formation of a racemic crystal lattice significantly impacts the dissolution thermodynamics of DL-Glutamine. At 25 °C, DL-Glutamine exhibits an aqueous solubility of approximately 29.0 mg/mL . In contrast, the pure L-Glutamine enantiomer has a notably higher solubility of 41.3 mg/mL under identical conditions [1]. This ~30% reduction in solubility must be accounted for when formulating high-concentration aqueous assay buffers or designing crystallization-based chiral resolution processes.

| Evidence Dimension | Aqueous solubility at 25 °C |

| Target Compound Data | 29.0 mg/mL (DL-Glutamine) |

| Comparator Or Baseline | 41.3 mg/mL (L-Glutamine) |

| Quantified Difference | 30% lower solubility for the racemate |

| Conditions | Aqueous solution, 25 °C, neutral pH |

Procurement teams and formulators must adjust maximum concentration thresholds when switching from the L-enantiomer to the racemate to prevent unintended precipitation.

Biocatalytic Resolution Efficiency for D-Glutamine Production

DL-Glutamine serves as an ideal, cost-effective precursor for the isolation of the rare D-enantiomer via enzymatic resolution. When a 100 mM solution of DL-Glutamine is incubated with L-amino acid oxidase (L-AAO) at 30 °C for 24 hours, the L-isomer is completely oxidized to its corresponding α-keto acid, leaving the D-Glutamine intact with >99% enantiomeric excess [1]. Pure L-Glutamine, lacking the D-isomer, is entirely consumed in this assay, making it useless as a precursor for D-amino acid production.

| Evidence Dimension | Yield of D-Glutamine post-enzymatic oxidation |

| Target Compound Data | Quantitative recovery of D-Glutamine (>99% ee) |

| Comparator Or Baseline | 0% recovery (L-Glutamine is fully oxidized) |

| Quantified Difference | Absolute requirement of the racemate for D-isomer isolation |

| Conditions | 100 mM substrate, 40 × 10^-3 U L-AAO, 30 °C, 24 hours |

Provides a scalable, procurement-ready biocatalytic route to D-Glutamine without relying on expensive asymmetric chemical synthesis.

Baseline Resolution in Chiral Chromatography

For the validation of chiral stationary phases (CSPs) such as CROWNPAK CR-I(+), a guaranteed 1:1 mixture of enantiomers is required. Injection of a 20 μmol/mL standard of DL-Glutamine allows for the calculation of baseline resolution (Rs > 1.5) and separation factor (α) between the D- and L-peaks[1]. Using pure L-Glutamine as a substitute yields only a single peak, providing zero data on the column's enantioselectivity or resolving power.

| Evidence Dimension | Chromatographic resolution capability (Rs) |

| Target Compound Data | Yields two distinct peaks (Rs > 1.5) |

| Comparator Or Baseline | Yields a single peak (Rs = 0) |

| Quantified Difference | Enables quantitative measurement of column enantioselectivity |

| Conditions | Chiral LC-TOFMS using a chiral stationary phase column |

Analytical laboratories must procure the racemate to perform mandatory system suitability testing for chiral metabolomics and enantiomeric impurity assays.

Chiral Chromatography Reference Standards

Directly downstream of its 1:1 enantiomeric composition, DL-Glutamine is the mandatory choice for calibrating chiral HPLC and CE systems. It is used to establish retention times, calculate resolution factors (Rs), and validate the performance of chiral stationary phases (like macrocyclic glycopeptides or crown ethers) prior to analyzing biological samples for D-amino acid biomarkers[1].

Substrate for Enzymatic Resolution and Stereospecificity Assays

Because it contains equal amounts of both isomers, DL-Glutamine is the ideal substrate for testing the stereoselectivity of novel enzymes (e.g., amidases, aminopeptidases, and oxidases). It is routinely procured as a starting material for the biocatalytic production of pure D-Glutamine using L-amino acid oxidase, which selectively destroys the L-isomer[2].

Racemic Crystallization and Chiral Recognition Studies

Due to its distinct racemic crystal lattice and lower aqueous solubility compared to pure L-Glutamine, DL-Glutamine is utilized in materials science to study chiral recognition. It serves as a baseline material for testing tailor-made polymeric additives designed to disrupt racemic crystallization and enable direct crystallization resolution[3].

References

- [1] Konya, Y., et al. (2015). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering, 121(1), 114-118.

- [2] Mutaguchi, Y., et al. (2020). A Simple Enzymatic Method for Production of a Wide Variety of D-Amino Acids Using L-Amino Acid Oxidase. Journal of Bioscience and Bioengineering, 129(5), 554-558.

- [3] Lu, Y., et al. (2024). Direct Crystallization Resolution of Racemic Compounds via Recognition of Homochiral Periodic Structures Using Polymeric Additives. Journal of the American Chemical Society.

Purity

Physical Description

Solid

White crystals or crystalline powder; odourless

Color/Form

Fine opaque needles from water or dilute ethanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

-3.64 (LogP)

log Kow = -3.15

-3.64

Decomposition

Appearance

Melting Point

185 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 240 of 242 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

FDA Label

Treatment of sickle cell disease

Livertox Summary

Drug Classes

Therapeutic Uses

EXPL THER Critically ill patients have considerable oxidative stress. Glutamine and antioxidant supplementation may offer therapeutic benefit, although current data are conflicting.In this blinded 2-by-2 factorial trial, we randomly assigned 1223 critically ill adults in 40 intensive care units (ICUs) in Canada, the United States, and Europe who had multiorgan failure and were receiving mechanical ventilation to receive supplements of glutamine, antioxidants, both, or placebo. Supplements were started within 24 hours after admission to the ICU and were provided both intravenously and enterally. The primary outcome was 28-day mortality. Because of the interim-analysis plan, a P value of less than 0.044 at the final analysis was considered to indicate statistical significance. There was a trend toward increased mortality at 28 days among patients who received glutamine as compared with those who did not receive glutamine (32.4% vs. 27.2%; adjusted odds ratio, 1.28; 95% confidence interval [CI], 1.00 to 1.64; P=0.05). In-hospital mortality and mortality at 6 months were significantly higher among those who received glutamine than among those who did not. Glutamine had no effect on rates of organ failure or infectious complications. Antioxidants had no effect on 28-day mortality (30.8%, vs. 28.8% with no antioxidants; adjusted odds ratio, 1.09; 95% CI, 0.86 to 1.40; P=0.48) or any other secondary end point. There were no differences among the groups with respect to serious adverse events (P=0.83). Early provision of glutamine or antioxidants did not improve clinical outcomes, and glutamine was associated with an increase in mortality among critically ill patients with multiorgan failure.

NutreStore (L-glutamine powder for oral solution) is indicated for the treatment of Short Bowel Syndrome (SBS) in patients receiving specialized nutritional support when used in conjunction with a recombinant human growth hormone that is approved for this indication. /Included in US product label/

Pharmacology

Glutamine is a nonessential amino acid. Glutamine can donate the ammonia on its side chain to the formation of urea (for eventual excretion by the kidneys) and to purines (necessary for the synthesis of nucleic acids). Glutamic acid-to-glutamine conversion, in which an ammonia group is added to glutamic acid (catalyzed by glutamine synthase), is of central importance in the regulation of toxic levels of ammonia in the body. This agent is a substrate for the production of both excitatory and inhibitory neurotransmitters (glutamate and GABA) and is also an important source of energy for the nervous system. Glutamine may become a conditionally essential amino acid during certain catabolic states.

ATC Code

A16 - Other alimentary tract and metabolism products

A16A - Other alimentary tract and metabolism products

A16AA - Amino acids and derivatives

A16AA03 - Glutamine

Mechanism of Action

L-glutamine has important functions in regulation of gastrointestinal cell growth, function, and regeneration. Under normal conditions, glutamine concentration is maintained in the body by dietary intake and synthesis from endogenous glutamate. Data from clinical studies indicate that the role of and nutritional requirements for glutamine during catabolic illness, trauma, and infection may differ significantly from the role of and nutritional requirements for glutamine in healthy individuals. Glutamine concentrations decrease and tissue glutamine metabolism increases during many catabolic disease states, and thus glutamine is often considered a "conditionally essential" amino acid.

Vapor Pressure

Other CAS

6899-04-3

Absorption Distribution and Excretion

Primarily eliminated by metabolism. While L-glutamine is filtered though the glomerulus, nearly all is reabsorbed by renal tubules.

Volume of distribution is 200 mL/kg after intravenous bolus dose.

After an intravenous bolus dose in three subjects, the volume of distribution was estimated to be approximately 200 mL/kg.

Following single dose oral administration of glutamine at 0.1 g/kg to six subjects, mean peak blood glutamine concentration was 1028uM (or 150 mcg/mL) occurring approximately 30 minutes after administration. The pharmacokinetics following multiple oral doses have not been adequately characterized.

Metabolism is the major route of elimination for glutamine. Although glutamine is eliminated by glomerular filtration, it is almost completely reabsorbed by the renal tubules.

Metabolism Metabolites

Glutamine plays an important role in nitrogen homeostasis and intestinal substrate supply. It has been suggested that glutamine is a precursor for arginine through an intestinal-renal pathway involving inter-organ transport of citrulline. The importance of intestinal glutamine metabolism for endogenous arginine synthesis in humans, however, has remained unaddressed. The aim of this study was to investigate the intestinal conversion of glutamine to citrulline and the effect of the liver on splanchnic citrulline metabolism in humans. Eight patients undergoing upper gastrointestinal surgery received a primed continuous intravenous infusion of [2-(15)N]glutamine and [ureido-(13)C-(2)H(2)]citrulline. Arterial, portal venous and hepatic venous blood were sampled and portal and hepatic blood flows were measured. Organ specific amino acid uptake (disposal), production and net balance, as well as whole body rates of plasma appearance were calculated according to established methods. The intestines consumed glutamine at a rate that was dependent on glutamine supply. Approximately 13% of glutamine taken up by the intestines was converted to citrulline. Quantitatively glutamine was the only important precursor for intestinal citrulline release. Both glutamine and citrulline were consumed and produced by the liver, but net hepatic flux of both amino acids was not significantly different from zero. Plasma glutamine was the precursor of 80% of plasma citrulline and plasma citrulline in turn was the precursor of 10% of plasma arginine. In conclusion, glutamine is an important precursor for the synthesis of arginine after intestinal conversion to citrulline in humans.

Endogenous glutamine participates in various metabolic activities, including the formation of glutamate, and synthesis of proteins, nucleotides, and amino sugars. Exogenous glutamine is anticipated to undergo similar metabolism.

Enterocytes, Hepatic

Wikipedia

Drug Warnings

It is not known whether L-glutamine is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when L-glutamine is administered to a nursing woman.

Glutamine is metabolized to glutamate and ammonia, which may increase in patients with hepatic dysfunction. Therefore, routine monitoring of renal and hepatic function is recommended in patients receiving intravenous parenteral nutrition (IPN) and NutreStore, particularly in those with renal or hepatic impairment.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

For more Drug Warnings (Complete) data for Glutamine (7 total), please visit the HSDB record page.

Biological Half Life

After an IV bolus dose in three subjects, the terminal half-life of glutamine was approximately 1 hour.

Use Classification

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

Synthesis: By isolation from sugar beet juice.

General Manufacturing Information

Storage Conditions

Store at 25 °C (77 °F) with excursions allowed to 15 deg-30 °C (59 deg -86 °F).

Interactions

Glutamine is a neutral amino acid that is used by rapidly dividing cells such as erythrocytes, lymphocytes, and fibroblasts. It is also the substrate of glutathione synthesis. In normal metabolic rates, glutamine is an amino acid synthesized endogenously, but in high metabolic conditions such as cancer, it must be taken exogenously. Animal studies strongly demonstrate that glutamine protects both the upper and lower gastrointestinal tract mucosa from the effects of chemotherapy, radiotherapy, or other causes of injury. In this study, ... the protective effect of glutamine on radiation-induced diarrhea /was investigated/.The patients were divided into glutamine-treated and placebo groups. In the glutamine-treated group, 15 g of oral glutamine was administered three times daily. The patients were evaluated for diarrhea grade according to the National Cancer Institute Common Toxicity Criteria version 3.0, need for loperamide use, need for supportive parenteral therapy, and treatment breaks due to diarrhea. There was no difference in overall diarrhea incidence when the two groups were compared. When diarrhea grade was evaluated, none of the patients in the glutamine-treated group had grade 3-4 diarrhea, but in the placebo group, grade 3-4 diarrhea was seen in 69% of the patients. In the placebo-treated group, patients requiring loperamide and parenteral supportive therapy were 39 and 92 %, respectively. There was no treatment break in glutamine-treated patients. Glutamine may have protective effect on radiation-induced severe diarrhea.

Stability Shelf Life

Dates

2: Pál B. Involvement of extrasynaptic glutamate in physiological and pathophysiological changes of neuronal excitability. Cell Mol Life Sci. 2018 May 15. doi: 10.1007/s00018-018-2837-5. [Epub ahead of print] Review. PubMed PMID: 29766217.

3: Koppula P, Zhang Y, Zhuang L, Gan B. Amino acid transporter SLC7A11/xCT at the crossroads of regulating redox homeostasis and nutrient dependency of cancer. Cancer Commun (Lond). 2018 Apr 25;38(1):12. doi: 10.1186/s40880-018-0288-x. Review. PubMed PMID: 29764521.

4: Kuns B, Varghese D. Memantine. 2018 May 11. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500025/ PubMed PMID: 29763201.

5: Holeček M. Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutr Metab (Lond). 2018 May 3;15:33. doi: 10.1186/s12986-018-0271-1. eCollection 2018. Review. PubMed PMID: 29755574; PubMed Central PMCID: PMC5934885.

6: Hosein AN, Beg MS. Pancreatic Cancer Metabolism: Molecular Mechanisms and Clinical Applications. Curr Oncol Rep. 2018 May 11;20(7):56. doi: 10.1007/s11912-018-0699-5. Review. PubMed PMID: 29752600.

7: Liu S, He L, Yao K. The Antioxidative Function of Alpha-Ketoglutarate and Its Applications. Biomed Res Int. 2018 Mar 21;2018:3408467. doi: 10.1155/2018/3408467. eCollection 2018. Review. PubMed PMID: 29750149; PubMed Central PMCID: PMC5884300.

8: Saghaleini SH, Dehghan K, Shadvar K, Sanaie S, Mahmoodpoor A, Ostadi Z. Pressure Ulcer and Nutrition. Indian J Crit Care Med. 2018 Apr;22(4):283-289. doi: 10.4103/ijccm.IJCCM_277_17. Review. PubMed PMID: 29743767; PubMed Central PMCID: PMC5930532.

9: El Arfani C, De Veirman K, Maes K, De Bruyne E, Menu E. Metabolic Features of Multiple Myeloma. Int J Mol Sci. 2018 Apr 14;19(4). pii: E1200. doi: 10.3390/ijms19041200. Review. PubMed PMID: 29662010.

10: Hayashi MK. Structure-Function Relationship of Transporters in the Glutamate-Glutamine Cycle of the Central Nervous System. Int J Mol Sci. 2018 Apr 12;19(4). pii: E1177. doi: 10.3390/ijms19041177. Review. PubMed PMID: 29649168.

11: Kato Y, Maeda T, Suzuki A, Baba Y. Cancer metabolism: New insights into classic characteristics. Jpn Dent Sci Rev. 2018 Feb;54(1):8-21. doi: 10.1016/j.jdsr.2017.08.003. Epub 2017 Sep 29. Review. PubMed PMID: 29628997; PubMed Central PMCID: PMC5884251.

12: Alduina R, Sosio M, Donadio S. Complex Regulatory Networks Governing Production of the Glycopeptide A40926. Antibiotics (Basel). 2018 Apr 5;7(2). pii: E30. doi: 10.3390/antibiotics7020030. Review. PubMed PMID: 29621136.

13: Narula N, Dhillon A, Zhang D, Sherlock ME, Tondeur M, Zachos M. Enteral nutritional therapy for induction of remission in Crohn's disease. Cochrane Database Syst Rev. 2018 Apr 1;4:CD000542. doi: 10.1002/14651858.CD000542.pub3. Review. PubMed PMID: 29607496.

14: Swaminathan M, Ellul MA, Cross TJ. Hepatic encephalopathy: current challenges and future prospects. Hepat Med. 2018 Mar 22;10:1-11. doi: 10.2147/HMER.S118964. eCollection 2018. Review. PubMed PMID: 29606895; PubMed Central PMCID: PMC5868572.

15: Hanover JA, Chen W, Bond MR. O-GlcNAc in cancer: An Oncometabolism-fueled vicious cycle. J Bioenerg Biomembr. 2018 Mar 29. doi: 10.1007/s10863-018-9751-2. [Epub ahead of print] Review. PubMed PMID: 29594839.

16: Iwata Y, Nakajima S, Plitman E, Mihashi Y, Caravaggio F, Chung JK, Kim J, Gerretsen P, Mimura M, Remington G, Graff-Guerrero A. Neurometabolite levels in antipsychotic-naïve/free patients with schizophrenia: A systematic review and meta-analysis of (1)H-MRS studies. Prog Neuropsychopharmacol Biol Psychiatry. 2018 Mar 23. pii: S0278-5846(18)30039-3. doi: 10.1016/j.pnpbp.2018.03.016. [Epub ahead of print] Review. PubMed PMID: 29580804.

17: Bak LK, Walls AB, Schousboe A, Waagepetersen HS. Astrocytic glycogen metabolism in the healthy and diseased brain. J Biol Chem. 2018 May 11;293(19):7108-7116. doi: 10.1074/jbc.R117.803239. Epub 2018 Mar 23. Review. PubMed PMID: 29572349; PubMed Central PMCID: PMC5950001.

18: Quinn BR, Yunes-Medina L, Johnson GVW. Transglutaminase 2: Friend or foe? The discordant role in neurons and astrocytes. J Neurosci Res. 2018 Mar 23. doi: 10.1002/jnr.24239. [Epub ahead of print] Review. PubMed PMID: 29570839.

19: Cha YJ, Kim ES, Koo JS. Amino Acid Transporters and Glutamine Metabolism in Breast Cancer. Int J Mol Sci. 2018 Mar 19;19(3). pii: E907. doi: 10.3390/ijms19030907. Review. PubMed PMID: 29562706; PubMed Central PMCID: PMC5877768.

20: Oriolo G, Egmond E, Mariño Z, Cavero M, Navines R, Zamarrenho L, Solà R, Pujol J, Bargallo N, Forns X, Martin-Santos R. Systematic review with meta-analysis: neuroimaging in hepatitis C chronic infection. Aliment Pharmacol Ther. 2018 May;47(9):1238-1252. doi: 10.1111/apt.14594. Epub 2018 Mar 14. Review. PubMed PMID: 29536563.